Zb-716

Oral SERD Pharmacokinetics Drug Exposure

Fulvestrant requires intramuscular injection and suffers from low systemic exposure. ZB-716 is an orally bioavailable, steroidal SERD that overcomes these limitations. • IC50 = 4.1 nM for ERα; degrades receptor in tamoxifen-resistant cells. • Oral PK in rats: Cmax 158.12 ng/mL, t1/2 17 h, AUC 1451.82 ng·h/mL (10 mg/kg). • Superior tumor growth inhibition vs. fulvestrant in MCF-7 xenograft & PDX models.

Molecular Formula C32H48BF5O4S
Molecular Weight 634.6 g/mol
CAS No. 1853279-29-4
Cat. No. B611925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZb-716
CAS1853279-29-4
SynonymsZB716;  ZB 716;  ZB-716
Molecular FormulaC32H48BF5O4S
Molecular Weight634.6 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C3CCC4(C(C3C(C2)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)CCC4O)C)(O)O
InChIInChI=1S/C32H48BF5O4S/c1-30-17-15-26-25-12-11-24(33(40)41)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-43(42)19-9-16-31(34,35)32(36,37)38/h11-12,21-22,26-29,39-41H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,43?/m1/s1
InChIKeyFIAYIYKWRBIBQG-GDWZZRAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZB-716: Oral Steroidal SERD for ER+ Breast Cancer


ZB-716 (CAS 1853279-29-4), also designated as fulvestrant-3-boronic acid, is a synthetic steroidal selective estrogen receptor degrader/downregulator (SERD) [1]. It is a structural analog of fulvestrant in which the C3 hydroxyl group is replaced with a boronic acid moiety [2]. This molecular modification confers oral bioavailability while preserving high-affinity competitive binding to estrogen receptor alpha (ERα, IC50 = 4.1 nM) [1]. ZB-716 functions as a silent antagonist of ERα and effectively degrades the receptor in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cells [1]. The compound is currently in Phase 2 clinical development (NCT04669587) for ER-positive/HER2-negative breast cancer [3].

ZB-716 vs Fulvestrant and Oral SERDs


Simple substitution of ZB-716 with fulvestrant or alternative SERD candidates fails for three fundamental reasons. First, fulvestrant is not orally bioavailable due to extensive first-pass metabolism via O-glucuronidation and O-sulfation at the C3 hydroxyl group, requiring intramuscular injection that yields suboptimal drug exposure [1]. Second, non-steroidal oral SERD candidates (e.g., elacestrant, amcenestrant, giredestrant) possess different ER-binding pharmacophores and have demonstrated only comparable—not superior—efficacy to fulvestrant in preclinical tumor models, with elacestrant exhibiting only 11% oral bioavailability [2][3]. Third, ZB-716's boronic acid modification at C3 directly blocks the primary metabolic liability of the steroidal fulvestrant scaffold while preserving ERα binding affinity and the steroidal core's established pharmacology [1]. These distinctions necessitate compound-specific validation for any research program investigating oral steroidal SERD therapy.

ZB-716 Evidence vs Fulvestrant and SERDs


Oral Bioavailability vs Subcutaneous Fulvestrant

ZB-716 demonstrates markedly superior oral bioavailability compared to fulvestrant. In a mouse pharmacokinetic study, the drug exposure of ZB716 as measured by total plasma level was over 10 times higher than fulvestrant administered by subcutaneous injection [1]. A separate study reported ZB716 oral AUC = 2547.1 ng·h/mL following a single oral dose, which exceeds the typical exposure achievable with fulvestrant injection [1]. This enhancement is directly attributable to the boronic acid moiety that substitutes the 3-hydroxyl group of fulvestrant, the primary site of inactivating glucuronidation and sulfation [2].

Oral SERD Pharmacokinetics Drug Exposure

Antiproliferative Activity in Tamoxifen-Resistant Cells

ZB-716 potently inhibits proliferation in tamoxifen-resistant breast cancer cell lines, demonstrating lack of cross-resistance. Against tamoxifen-resistant MCF-7 cells, ZB-716 exhibits IC50 = 0.069 nM; against tamoxifen-resistant T47D cells, IC50 = 0.037 nM . These values compare favorably to fulvestrant, which shows IC50 = 0.8-1.5 nM in MCF-7 cells [1]. The compound also effectively downregulates ERα in tamoxifen-resistant T47D/PKCα cells in a dose-dependent manner with potency comparable to fulvestrant [2].

Endocrine Resistance Tamoxifen-Resistant Breast Cancer

In Vivo Pharmacokinetics and Half-Life

ZB-716 exhibits a defined pharmacokinetic profile in rodents following oral administration. At a single oral dose of 10 mg/kg in rats, ZB-716 achieves Cmax = 158.12 ng/mL at Tmax = 2 h, with AUC = 1451.82 ng·h/mL and terminal half-life (t1/2) = 17.03 h [1]. In contrast, fulvestrant at its maximum approved clinical dose of 500 mg intramuscularly achieves peak blood concentrations below 25 ng/mL and requires over one month to reach steady state [2]. In repeated-dose studies in rats, ZB-716 demonstrates dose-proportional drug exposure and accumulation at higher doses [3].

In Vivo PK Half-Life Preclinical Dosing

Clinical Development Stage (Phase 2)

ZB-716 (designated Borestrant) is currently in Phase 2 clinical evaluation for ER-positive/HER2-negative breast cancer under NCT04669587 (ENZENO study), both as monotherapy and in combination with palbociclib [1]. This distinguishes ZB-716 from the majority of non-steroidal oral SERD candidates, which have yet to advance to Phase 2 trials [2]. As the first oral steroidal SERD to enter Phase 2 clinical testing, ZB-716 represents a unique pharmacophore class among clinically evaluated SERDs [3].

Clinical Development Phase 2 Translational Research

Metabolic Stability via Boronic Acid Modification

The boronic acid moiety at C3 of ZB716 directly blocks the primary metabolic liability of fulvestrant. In fulvestrant, the 3-hydroxyl group undergoes rapid and extensive O-glucuronidation and O-sulfation, which constitutes the main reason for its poor oral bioavailability [1]. In ZB716, metabolic profiling in rats demonstrates that no sulfation or glucuronidation metabolites of intact ZB716 are detected in plasma, confirming that the C3 position is protected from phase II conjugation [2]. The major oxidative metabolites identified are fulvestrant (via deboronation) and ZB716-sulfone [2].

Metabolic Stability First-Pass Metabolism Glucuronidation

In Vivo Tumor Growth Inhibition vs Fulvestrant

Oral ZB-716 demonstrates superior efficacy in blocking tumor growth compared to fulvestrant in multiple preclinical models. In MCF-7 xenograft models, orally administered ZB-716 showed superior tumor growth inhibition relative to fulvestrant, with the enhanced efficacy attributed to markedly higher bioavailability as evidenced by significantly higher drug concentrations in plasma and tumor tissue [1]. Additionally, ZB-716 demonstrated efficacy in patient-derived xenograft (PDX) models, including those with endocrine-resistant, ERα-mutant breast cancer [1].

Xenograft PDX In Vivo Efficacy

ZB-716 Research Applications


Preclinical Efficacy in Endocrine-Resistant Models

ZB-716 is optimally suited for preclinical xenograft and PDX studies in tamoxifen-resistant or aromatase inhibitor-resistant ER-positive breast cancer models. With demonstrated IC50 values of 0.069 nM and 0.037 nM in tamoxifen-resistant MCF-7 and T47D cells respectively [1], and superior tumor growth inhibition in MCF-7 xenografts and endocrine-resistant PDX models compared to fulvestrant , ZB-716 provides a validated oral SERD tool for investigating resistance mechanisms and combination therapies. The 17-hour half-life enables once-daily oral dosing, simplifying chronic administration protocols .

PK/PD Studies of Oral SERD Exposure-Response

ZB-716's well-characterized pharmacokinetic profile makes it suitable for PK/PD modeling studies. With defined parameters including Cmax = 158.12 ng/mL, Tmax = 2 h, t1/2 = 17.03 h, and AUC = 1451.82 ng·h/mL at 10 mg/kg oral dose in rats [1], researchers can establish clear exposure-response correlations. The compound's metabolic stability—with no direct glucuronidation or sulfation at the C3 boronic acid position [1]—reduces inter-animal variability compared to fulvestrant, improving statistical power in PD biomarker studies.

Translational Research and SERD Comparator

As the first oral steroidal SERD to reach Phase 2 clinical evaluation (NCT04669587) [1], ZB-716 serves as an ideal benchmark compound for translational research programs developing next-generation oral SERDs or evaluating SERD-based combination strategies. Unlike non-steroidal oral SERDs that have yet to demonstrate superiority over fulvestrant in preclinical models , ZB-716 has established superior oral bioavailability (AUC = 2547.1 ng·h/mL) and efficacy versus fulvestrant , providing a high-bar comparator for novel agent benchmarking.

Bioanalytical Method Development with Internal Standard

ZB-716-d6, a stable isotopically labeled analog, has been designed and synthesized as an internal standard for LC-MS/MS assays in clinical bioanalysis [1]. Synthesized in eight steps from [2H6]pentafluoropentanol with 19% total yield and >99% deuterium incorporation, ZB-716-d6 enables precise quantitation of ZB-716 in plasma and tissue samples [1]. This facilitates robust PK and tissue distribution studies that are not readily achievable with fulvestrant due to its complex injection-based administration and low systemic exposure.

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